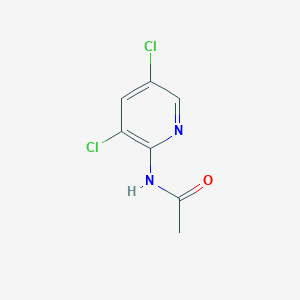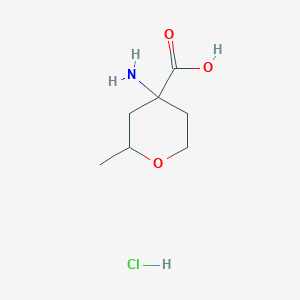
N-(3,5-Dichloropyridin-2-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dichloropyridin-2-YL)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA, and it is a pyridine derivative that has been extensively studied for its biological and chemical properties. The purpose of
作用机制
The mechanism of action of N-(3,5-Dichloropyridin-2-YL)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. In weeds, N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to inhibit the activity of protoporphyrinogen oxidase, which is an essential enzyme in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to have significant biochemical and physiological effects in various organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to inhibit chlorophyll biosynthesis, leading to the death of weeds. In animals, the toxicity of this compound is low, and it has been shown to have no significant adverse effects on health.
实验室实验的优点和局限性
The advantages of using N-(3,5-Dichloropyridin-2-YL)acetamide in lab experiments include its high purity, high yield, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to use in certain assays.
未来方向
There are several future directions for the research and development of N-(3,5-Dichloropyridin-2-YL)acetamide. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent and to optimize its efficacy and safety profile. In agrochemicals, further studies are needed to investigate the potential of this compound as a herbicide and to develop more effective formulations. In material science, further studies are needed to investigate the potential of this compound as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, N-(3,5-Dichloropyridin-2-YL)acetamide is a chemical compound with significant potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its biological and chemical properties. Further research is needed to optimize its efficacy and safety profile and to develop more effective formulations for its potential applications.
合成方法
The synthesis of N-(3,5-Dichloropyridin-2-YL)acetamide involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with thionyl chloride to form 3,5-dichloropyridine-2-carbonyl chloride. This intermediate is then reacted with acetamide to form N-(3,5-Dichloropyridin-2-YL)acetamide. The yield of this synthesis method is high, and the purity of the compound can be achieved through recrystallization.
科学研究应用
N-(3,5-Dichloropyridin-2-YL)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, and it has shown promising results in preclinical studies. In agrochemicals, N-(3,5-Dichloropyridin-2-YL)acetamide has been investigated for its potential as a herbicide, and it has shown effective control of weeds in various crops. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQFSPFIYHCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichloropyridin-2-YL)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)

![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)
amino}propanoate](/img/structure/B2482823.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482832.png)
![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)

![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)